![molecular formula C12H7F2NO2 B1328099 6-(2,3-Difluorophenyl)picolinic acid CAS No. 887983-10-0](/img/structure/B1328099.png)
6-(2,3-Difluorophenyl)picolinic acid
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Overview
Description
“6-(2,3-Difluorophenyl)picolinic acid” is a heterocyclic organic compound with the CAS number 887983-10-0 . It has a molecular weight of 235.2 and a molecular formula of C12H7F2NO2 . The IUPAC name for this compound is 6-(2,3-difluorophenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “6-(2,3-Difluorophenyl)picolinic acid” consists of a picolinic acid core with a 2,3-difluorophenyl group attached at the 6-position . The canonical SMILES representation is C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,3-Difluorophenyl)picolinic acid” include a molecular weight of 235.19 g/mol and a molecular formula of C12H7F2NO2 .Scientific Research Applications
Herbicidal Activity
Picolinic acid derivatives have been studied for their potential as herbicides. For instance, modifications of picolinic acid structures have led to compounds with better postemergence herbicidal activity and broader herbicidal spectrum .
Antiviral Properties
Research has shown that picolinic acid and its derivatives can exhibit broad-spectrum antiviral abilities, including blocking viruses like SARS-CoV-2 and influenza A . This suggests potential applications in developing antiviral treatments.
Anticancer Research
Picolinic acid derivatives are explored for their anticancer activities. Studies involving fluorinated derivatives of picolinic acid have shown efficient chelating characteristics, which could be useful in cancer treatment research .
Immune Response Modulation
Picolinic acid has been found to work in conjunction with cytokines such as interferon gamma to affect immune responses, indicating a role in immune system research .
Chemical Synthesis
The compound’s structure and properties make it a candidate for various chemical synthesis applications, including the development of new materials and molecules for research purposes .
Reference Material
As a chemical compound with a defined structure and properties, 6-(2,3-Difluorophenyl)picolinic acid can serve as a reference material in scientific studies to ensure accuracy and consistency in experimental results .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-(2,3-Difluorophenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(2,3-Difluorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a role inzinc transport , which is crucial for the function of many proteins and enzymes. Disruption of zinc binding in ZFPs can affect various cellular processes, including viral replication and packaging .
Result of Action
The binding of 6-(2,3-Difluorophenyl)picolinic acid to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This can lead to the inhibition of viral replication and packaging, making the compound a potential anti-viral agent .
properties
IUPAC Name |
6-(2,3-difluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSDDTOOMCUOSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647071 |
Source
|
Record name | 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Difluorophenyl)picolinic acid | |
CAS RN |
887983-10-0 |
Source
|
Record name | 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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